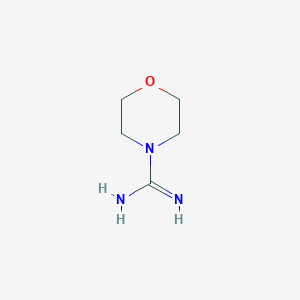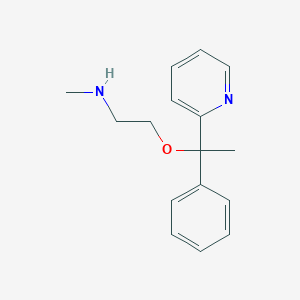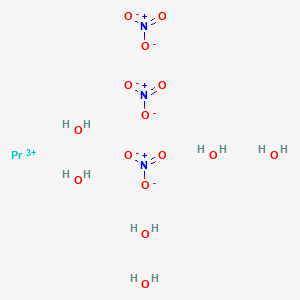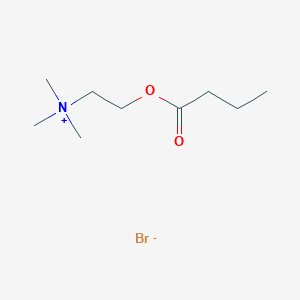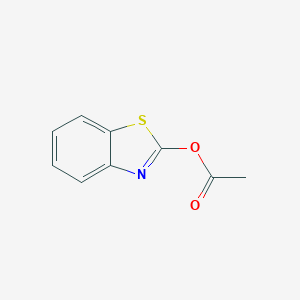![molecular formula C16H21N3O2 B106736 N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide CAS No. 87864-08-2](/img/structure/B106736.png)
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 4-Amino-N-[2-(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex, has been reported. It was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .Molecular Structure Analysis
The molecular structure of a similar compound, N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide, has been analyzed using various physicochemical methods. The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .Chemical Reactions Analysis
The reaction between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature resulted in the formation of the title compound, 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate .Scientific Research Applications
Local Anesthetic
Desbutyl dibucaine is among the more potent long-acting local anesthetics (LA), and it is also one of the most toxic . It has been used in relieving local pains .
Drug Delivery
Over the last decades, solid lipid nanoparticles (SLN) have been developed as promising carriers for drug delivery . In a study, SLN formulations were prepared with the aim of prolonging Desbutyl dibucaine release and reducing its toxicity . The results show that the SLNs produced are safe and have great potential to extend the applications of Desbutyl dibucaine by enhancing its bioavailability .
Bioadhesive Gels
Desbutyl dibucaine can be used in the preparation of bioadhesive gels. A study concluded that a Desbutyl dibucaine gel containing penetration enhancer and vasoconstrictor showing enhanced local anesthetic action could be developed by using the bioadhesive polymer, HPC .
Electrochemical Detection
Desbutyl dibucaine can be detected at arrays of Liquid|Liquid MicroInterfaces using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) . This plays a potentially crucial role in the development of new biosensor techniques .
Drug Behavior Study
The behavior of Desbutyl dibucaine can be studied across the liquid|liquid interface or the interface between two immiscible electrolyte solutions (ITIES) . This has captured researchers’ interest in several chemical and biological applications .
Toxicity Reduction
The encapsulation of Desbutyl dibucaine into nanoparticles reduces its intrinsic cytotoxicity . This is a significant application in the field of nanomedicine .
Mechanism of Action
Target of Action
Desbutyl Dibucaine, also known as N-(2-(Diethylamino)ethyl)-2-hydroxyquinoline-4-carboxamide, primarily targets neuronal sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve impulse transmission.
Mode of Action
Desbutyl Dibucaine exerts its effects by causing a reversible blockade of open neuronal sodium channels . Specifically, it binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarization . This inhibition disrupts the propagation of neuronal action potentials, leading to a loss of sensation, which is the basis for its use as a local anesthetic .
Biochemical Pathways
It’s known that the compound’s action on sodium channels can affect various downstream effects, such as the inhibition of efferent motor nerves
Pharmacokinetics
It’s known that similar compounds like levobupivacaine are extensively metabolized in the liver and excreted in the urine and feces . The major metabolite produced is 3-hydroxy-levobupivacaine, and the minor one is desbutyl-levobupivacaine . These metabolites are further converted into glucuronic acid and sulphate ester conjugates, which are excreted in the urine .
Result of Action
The primary result of Desbutyl Dibucaine’s action is the inhibition of neuronal action potentials, leading to a loss of sensation. This makes it effective as a local anesthetic . It’s also known to have a lower risk of cardiac and central nervous system toxicity compared to similar compounds .
Action Environment
The action of Desbutyl Dibucaine can be influenced by various environmental factors. For instance, the compound’s absorption and hence its bioavailability can be affected by the presence of vasoactive substances Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)13-11-15(20)18-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFVIAUORAJGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide | |
CAS RN |
87864-08-2 | |
| Record name | Desbutyl dibucaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESBUTYL DIBUCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC2FPN6SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



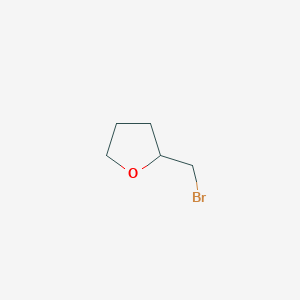

![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)

